molecular formula C22H32O2 B116771 (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol CAS No. 71135-48-3

(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol

Cat. No.: B116771
CAS No.: 71135-48-3
M. Wt: 328.5 g/mol
InChI Key: LSEOITPKTVFFAM-GJLPZIKMSA-N
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Description

(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol typically involves multiple steps, including the formation of key intermediates through cross-metathesis reactions. One approach involves the catalytic formation of allylarenes followed by cross-metathesis to selectively form E-benzylmethacrylate esters, which are then reduced to benzylallylic alcohols . These intermediates are further transformed through a series of oxidation and reduction reactions to achieve the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale catalytic processes that optimize yield and selectivity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol undergoes various types of chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol has numerous applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes at the molecular level. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

    (2E,6E,10E)-Geranylgeraniol: A diterpenoid with similar structural features but lacking the phenylmethoxy group.

    (2E,6E,10E)-Farnesyl Diphosphate: A precursor in the biosynthesis of various terpenoids, sharing the polyene chain structure.

Uniqueness

The presence of the phenylmethoxy group in (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol distinguishes it from other similar compounds, imparting unique chemical properties and reactivity

Properties

IUPAC Name

(2E,6E,10E)-2,6,10-trimethyl-12-phenylmethoxydodeca-2,6,10-trien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-19(10-8-12-21(3)17-23)9-7-11-20(2)15-16-24-18-22-13-5-4-6-14-22/h4-6,9,12-15,23H,7-8,10-11,16-18H2,1-3H3/b19-9+,20-15+,21-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEOITPKTVFFAM-GJLPZIKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOCC1=CC=CC=C1)C)CCC=C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CC/C(=C/COCC1=CC=CC=C1)/C)/CC/C=C(\C)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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